

Potential off-target effects of BMS-199264 hydrochloride

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Compound of Interest

Compound Name: BMS-199264 hydrochloride

Cat. No.: B606220

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Technical Support Center: BMS-199264 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **BMS-199264 hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **BMS-199264 hydrochloride**?

BMS-199264 hydrochloride is a selective inhibitor of the mitochondrial F1F0 ATP hydrolase activity.^{[1][2][3][4]} Under ischemic conditions, the mitochondrial F1F0 ATP synthase can reverse its function and hydrolyze ATP, leading to a depletion of cellular energy reserves.^{[1][2][3]} BMS-199264 specifically inhibits this reverse, ATP-hydrolyzing activity without affecting the forward, ATP-synthesizing function of the enzyme.^{[1][2][3][4][5]} This selective inhibition helps to preserve ATP levels during ischemic events.^{[4][5]}

Q2: Does **BMS-199264 hydrochloride** inhibit the ATP synthase activity of F1F0 ATPase?

No, studies have consistently shown that **BMS-199264 hydrochloride** does not inhibit the ATP synthase function of the F1F0 ATPase.^{[1][2][3][4][5]} This selectivity is a key feature of the

compound, distinguishing it from non-selective inhibitors like oligomycin and aurovertin, which inhibit both ATP synthesis and hydrolysis.[1][2][3][4]

Q3: Is **BMS-199264 hydrochloride** a potassium channel opener?

While BMS-199264 is structurally related to ATP-sensitive potassium (KATP) channel openers, it has been shown to have no KATP channel opening activity.[5] Its protective effects in cardiac ischemia models were not blocked by the KATP channel antagonist glyburide, confirming that its mechanism of action is independent of KATP channels.[5][6]

Troubleshooting Guide

Observed Problem	Potential Cause	Suggested Solution
No effect on ATP levels during induced ischemia.	<p>1. Compound Degradation: Improper storage or handling may have led to the degradation of BMS-199264.</p> <p>2. Insufficient Concentration: The concentration of BMS-199264 used may be too low to effectively inhibit the F1F0 ATP hydrolase in your experimental system.</p> <p>3. Timing of Administration: The compound may not have been administered with sufficient pre-incubation time to reach its target.</p>	<p>1. Ensure the compound is stored under recommended conditions and prepare fresh solutions for each experiment.</p> <p>2. Perform a dose-response study to determine the optimal concentration. Effective concentrations in isolated rat heart models ranged from 1-10 μM.[4][5]</p> <p>3. In isolated heart models, a pre-treatment period of 10 minutes has been used. [5] Optimize the pre-incubation time for your specific model.</p>
Reduced ATP levels observed in normoxic (non-ischemic) conditions.	<p>1. Non-selective Inhibition: This is a potential indicator of off-target effects. However, extensive research has shown BMS-199264 to be highly selective for the hydrolase activity.[1][2][3][4][5]</p> <p>2. Experimental Artifact: Other experimental conditions may be contributing to cellular stress and ATP depletion.</p>	<p>1. As a control, compare the effects of BMS-199264 with a non-selective inhibitor like oligomycin. Oligomycin is expected to reduce ATP levels in normoxic conditions by inhibiting ATP synthase.[4]</p> <p>2. Carefully review all experimental parameters to identify other potential sources of cellular stress.</p>
Unexpected changes in cellular signaling pathways.	Potential for Unknown Off-Target Effects: While the primary target is well-defined, the possibility of interactions with other cellular components cannot be entirely excluded.	Conduct a comprehensive literature search for studies that may have investigated the broader selectivity profile of BMS-199264. If no information is available, consider performing a screen against a panel of common off-target

proteins, such as kinases or G-protein coupled receptors.

Quantitative Data Summary

Table 1: In Vitro Activity of **BMS-199264 Hydrochloride**

Parameter	Value	Reference
F1F0 ATP Hydrolase IC50	0.5 μ M	[7]
Effect on ATP Synthase Activity	No inhibition observed	[1][2][3][4][5]

Table 2: Effect of BMS-199264 on ATP Synthase and Hydrolase Activity in Submitochondrial Particles from Ischemic Rat Hearts

Treatment	Synthase Activity (μ mol ATP/min/mg)	Hydrolase Activity (μ mol ADP/min/mg)	Reference
Vehicle	0.24 \pm 0.02	0.25 \pm 0.02	[6]
BMS-199264 (3 μ M)	0.23 \pm 0.02	0.18 \pm 0.01	[6][7]
Oligomycin (3 μ M)	0.09 \pm 0.01	0.11 \pm 0.01	[6]
P < 0.05 vs. Vehicle			

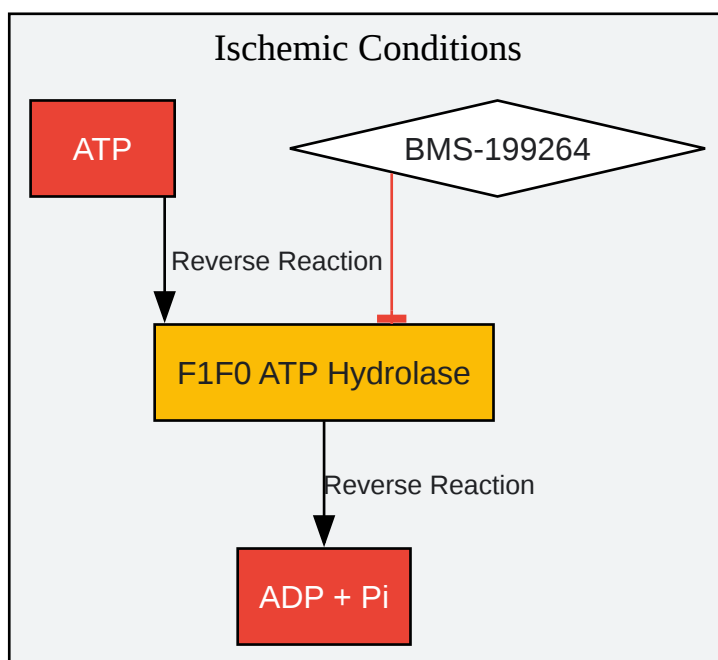
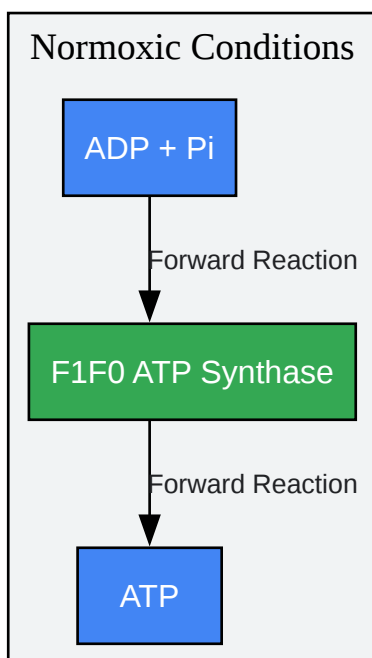
Experimental Protocols

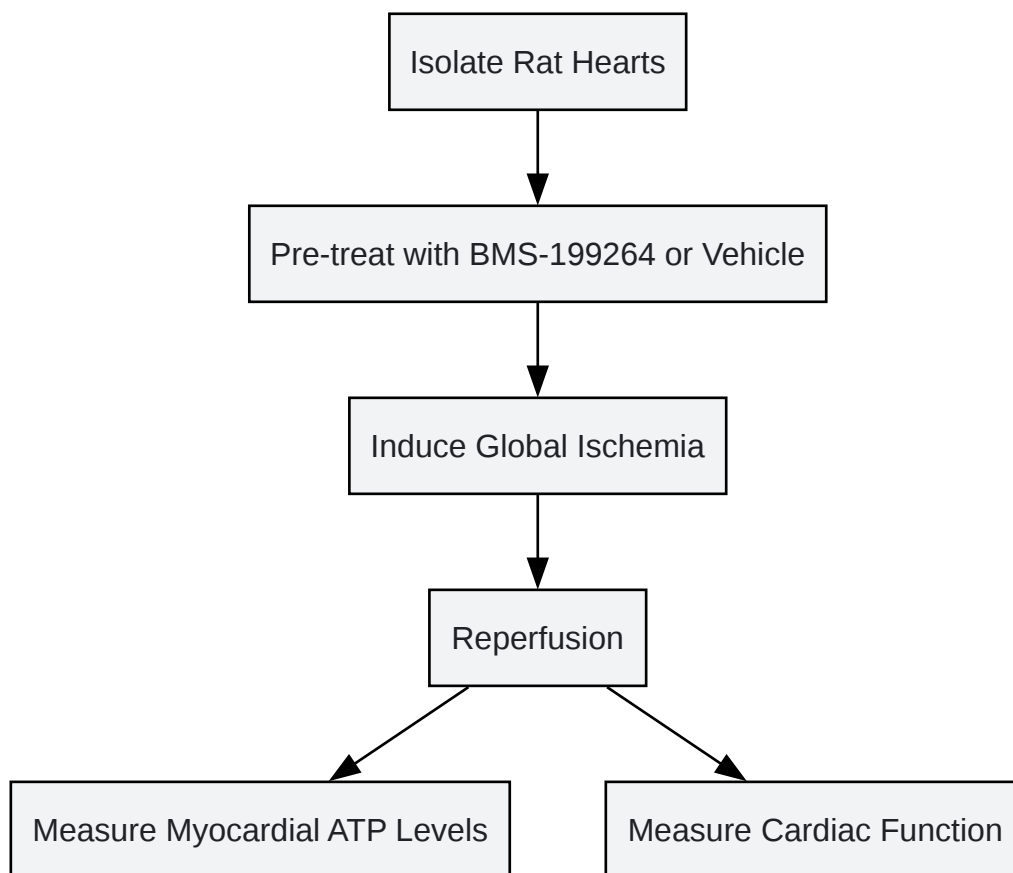
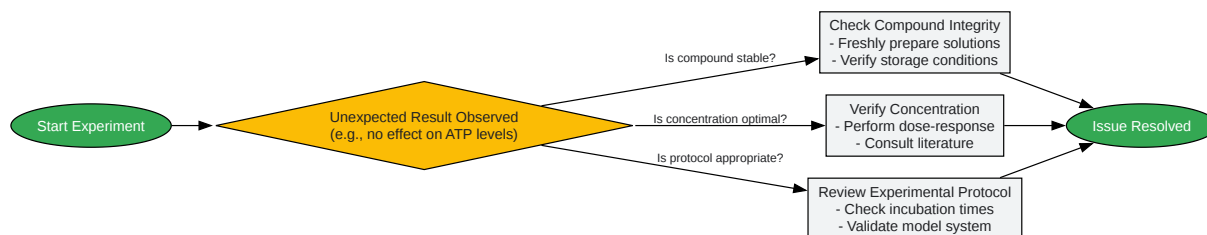
Protocol 1: Measurement of F1F0 ATP Synthase and Hydrolase Activity in Submitochondrial Particles (SMPs)

- Isolation of SMPs: Isolate mitochondria from the tissue of interest (e.g., rat hearts) using standard differential centrifugation methods. Prepare SMPs by sonication of the isolated mitochondria followed by centrifugation to pellet the particles.
- ATP Synthase Activity Assay:

- Resuspend SMPs in a reaction buffer containing a respiratory substrate (e.g., succinate), ADP, and phosphate.
- Incubate with either vehicle or BMS-199264 at the desired concentration.
- Measure the rate of ATP synthesis, which can be determined by quantifying the disappearance of NADH in an enzyme-coupled assay system containing hexokinase and glucose-6-phosphate dehydrogenase.
- ATP Hydrolase Activity Assay:
 - Resuspend SMPs in a reaction buffer containing ATP.
 - Incubate with either vehicle or BMS-199264 at the desired concentration.
 - Measure the rate of ATP hydrolysis by quantifying the production of ADP or inorganic phosphate. This can be done using a variety of commercially available kits or colorimetric assays.

Visualizations





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